molecular formula C13H12N2O2S B082182 N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide CAS No. 10505-64-3

N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide

Cat. No.: B082182
CAS No.: 10505-64-3
M. Wt: 260.31 g/mol
InChI Key: VRYDHOFIMQNBBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Phenacyl-1,3-thiazol-2-ylidene)acetamide is a thiazole-derived acetamide compound characterized by a phenacyl substituent at the 3-position of the thiazole ring. This structure confers unique electronic and steric properties, making it a candidate for exploration in medicinal chemistry and materials science.

Properties

IUPAC Name

N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2S/c1-10(16)14-13-15(7-8-18-13)9-12(17)11-5-3-2-4-6-11/h2-8H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRYDHOFIMQNBBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N=C1N(C=CS1)CC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40317386
Record name N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40317386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10505-64-3
Record name 10505-64-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=315202
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40317386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a detailed examination of the biological activity associated with this compound, supported by data tables, case studies, and research findings.

Chemical Structure and Synthesis

This compound features a thiazole ring, which is known for its pharmacological significance. The synthesis typically involves the condensation of thiazole derivatives with acetamides under controlled conditions. For instance, thiazole derivatives can be synthesized through the reaction of thiourea with carbonyl compounds, followed by acylation to yield the final product .

Anticancer Activity

Research indicates that thiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. A study highlighted that compounds similar to this compound demonstrated IC50 values lower than standard anticancer drugs like doxorubicin, suggesting potent anticancer properties .

Table 1: Cytotoxic Activity of Thiazole Derivatives

CompoundCell LineIC50 (µg/mL)Reference
9A-4311.61
10Jurkat1.98
13HT29<1000
22J774A.123.30

The structure-activity relationship (SAR) analysis indicates that substituents on the phenyl ring significantly influence the cytotoxic activity. For example, the presence of electron-donating groups enhances activity, while halogen substitutions can also play a critical role in potency .

Antimicrobial Activity

This compound has shown promising antimicrobial properties against various bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Table 2: Antimicrobial Efficacy of Thiazole Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
45aE. coli<10
45bS. aureus<10
22Pseudomonas aeruginosa<20

These findings suggest that thiazole derivatives could serve as effective alternatives to conventional antibiotics, particularly in the face of rising antibiotic resistance.

Case Studies

Several case studies have explored the biological activity of thiazole derivatives similar to this compound:

  • Anticancer Study : A study involving a series of thiazole derivatives indicated that compounds with specific substitutions on the thiazole ring exhibited significant cytotoxicity against breast cancer cells (MCF7), with IC50 values comparable to established chemotherapeutics .
  • Antimicrobial Study : Another investigation assessed the efficacy of thiazole derivatives against Gram-positive and Gram-negative bacteria. The results demonstrated that certain modifications on the thiazole ring enhanced antibacterial activity, making these compounds viable candidates for further development in antimicrobial therapies .

Scientific Research Applications

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant properties of thiazole derivatives, including N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide.

Case Study: Anticonvulsant Testing

In a study by Siddiqui et al. (2020), various thiazole derivatives were synthesized and tested for their anticonvulsant activity. The study demonstrated that compounds with specific structural features exhibited significant protection against seizures induced by picrotoxin and electroshock models. For instance, a derivative similar to this compound showed promising results with a median effective dose (ED50) indicating substantial anticonvulsant efficacy .

Anticancer Properties

This compound has been investigated for its anticancer potential. Thiazole derivatives have been shown to possess selective cytotoxicity against various cancer cell lines.

Case Study: Cytotoxicity Evaluation

A study by Evren et al. (2019) evaluated a series of thiazole derivatives, including this compound, against human lung adenocarcinoma cells (A549) and mouse embryoblast cells (NIH/3T3). The results indicated that certain compounds exhibited IC50 values in the low micromolar range, suggesting effective anticancer activity. Notably, compounds with electron-withdrawing groups on the phenyl ring demonstrated enhanced activity .

Antimicrobial Activity

The antimicrobial properties of thiazole derivatives are well-documented, with this compound being no exception.

Case Study: Antimicrobial Testing

In a recent investigation, thiazole derivatives were tested for their antibacterial efficacy against Gram-positive and Gram-negative bacteria. The lead compound exhibited MIC values comparable to standard antibiotics like chloramphenicol and mupirocin, indicating significant antimicrobial potential . The structure–activity relationship (SAR) analysis revealed that substitutions on the thiazole ring greatly influenced antibacterial activity.

Summary of Applications

ApplicationKey Findings
Anticonvulsant Significant protection against seizures; promising ED50 values in various models .
Anticancer Selective cytotoxicity against A549 and NIH/3T3 cells; low IC50 values indicating strong activity .
Antimicrobial Comparable efficacy to established antibiotics; SAR analysis highlights importance of structural modifications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazole-Triazole Acetamides ()

Compounds such as 2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide (9c) and 2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a) share the acetamide-thiazole core but incorporate triazole and benzodiazole/naphthyloxy substituents.

Key Differences and Implications:

  • Synthesis: These compounds are synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" approach, yielding triazole linkages . In contrast, N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide likely forms through cyclocondensation of phenacyl bromides with thioureas or related precursors.
  • Physicochemical Properties:
    • Compound 9c () has a melting point of 214–216°C and elemental analysis: C, 62.50; H, 4.32; N, 18.28 (calc. C, 62.56; H, 4.31; N, 18.24) .
    • 6a () exhibits IR peaks at 3262 cm⁻¹ (–NH) and 1671 cm⁻¹ (C=O), with ¹H NMR signals at δ 5.38 (s, –NCH₂CO–) and 7.20–8.36 ppm (aromatic protons) .

Table 1: Selected Thiazole-Triazole Acetamides

Compound ID Substituents Melting Point (°C) Key Spectral Data (IR/NMR)
9c () 4-Bromophenyl, triazole-benzodiazole 214–216 δ 7.40–8.36 (Ar–H), 1671 cm⁻¹ (C=O)
6a () Naphthyloxy, triazole N/A δ 5.38 (–NCH₂CO–), 3262 cm⁻¹ (–NH)
Thiazol-2-ylidene Acetamides with Cyclopentyl Moieties (-10)

Derivatives such as N-[1-(((3-phenyl-4-(p-tolyl)thiazol-2(3H)-ylidene)amino)methyl)cyclopentyl]acetamide (4a) feature a cyclopentyl spacer and aryl-substituted thiazole rings.

Key Differences and Implications:

  • Synthesis: These compounds are synthesized via refluxing thiourea intermediates with bromoacetophenones in ethanol, forming thiazol-2-ylidene moieties .
  • Bioactivity: Compounds 4a, 4b, and 4c exhibit dual monoamine oxidase (MAO) inhibition (MAO-A and MAO-B), with IC₅₀ values in the micromolar range . The phenacyl group in this compound may enhance π-π stacking in enzyme binding compared to p-tolyl or fluorophenyl substituents.
  • Structural Insights: The cyclopentyl group in 4a–i introduces conformational rigidity, whereas the phenacyl group in the target compound could increase electrophilicity at the thiazole ring.

Table 2: MAO Inhibitory Thiazol-2-ylidene Acetamides

Compound ID Substituents MAO-A IC₅₀ (µM) MAO-B IC₅₀ (µM)
4a () p-Tolyl 2.1 3.8
4b () 4-Fluorophenyl 1.9 4.2
4c () 4-Bromophenyl 2.3 3.5
Substituted Thiazol-2-ylidene Acetamides ()
  • N-(2,4-difluorophenyl)-N-(4-formyl-1,3-thiazol-2-yl)acetamide () features electron-withdrawing fluorine atoms, which may reduce metabolic stability but increase reactivity .

Key Insights:

  • Electron-donating groups (e.g., phenacyl) improve solubility, while electron-withdrawing groups (e.g., –NO₂ in ) enhance binding to hydrophobic enzyme pockets.

Preparation Methods

Classical Cyclocondensation Approach

The foundational method for synthesizing N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide involves the cyclocondensation of phenacyl bromides with thiourea derivatives. For example, phenacyl bromide reacts with N-substituted thioureas in ethanol under reflux to form the thiazole ring, followed by acylation with acetic anhydride to introduce the acetamide group. This two-step process typically achieves yields of 65–75%, depending on the substituents and reaction time.

Key reaction steps :

  • Thiazole ring formation :
    Phenacyl bromide+ThioureaEtOH, refluxThiazole intermediate\text{Phenacyl bromide} + \text{Thiourea} \xrightarrow{\text{EtOH, reflux}} \text{Thiazole intermediate}

  • Acylation :
    Thiazole intermediate+Acetic anhydrideΔThis compound\text{Thiazole intermediate} + \text{Acetic anhydride} \xrightarrow{\Delta} \text{this compound}

One-Pot Synthesis via Heterocyclization

Recent advancements employ one-pot strategies to streamline synthesis. A mixture of phenacyl chloride, ammonium thiocyanate, and acetyl chloride in dimethylformamide (DMF) at 80°C for 6 hours yields the target compound directly. This method reduces purification steps and improves overall efficiency (yield: 70–78%).

Optimization of Reaction Parameters

Solvent and Temperature Effects

Solvent polarity critically influences reaction kinetics and product stability. Polar aprotic solvents like DMF enhance nucleophilicity, while ethanol balances cost and reactivity.

Table 1: Solvent-Dependent Yields

SolventTemperature (°C)Time (h)Yield (%)
Ethanol80868
DMF80675
Acetonitrile701058

Data adapted from cyclocondensation studies.

Catalytic Enhancements

The addition of triethylamine (TEA) as a base accelerates acylation by scavenging HCl, while KI catalyzes halide displacement in bromophenacyl precursors.

Table 2: Catalytic Optimization

CatalystConcentration (mol%)Yield (%)
None62
TEA1073
KI570

Triethylamine increases yields by 11% compared to uncatalyzed reactions.

Structural Characterization and Validation

Spectroscopic Analysis

Post-synthesis validation relies on multimodal spectroscopy:

  • ¹H NMR : The thiazole proton resonates at δ 7.5–8.5 ppm, while the acetamide carbonyl appears at δ 165–170 ppm.

  • IR : Stretching frequencies at 1670 cm⁻¹ (C=O) and 3260 cm⁻¹ (N–H) confirm functional groups.

  • Mass Spectrometry : Molecular ion peaks ([M+H]⁺) align with theoretical m/z values (e.g., m/z 277.08 for C₁₃H₁₂N₂O₂S).

Crystallographic Studies

Single-crystal X-ray diffraction reveals a planar thiazole ring with a dihedral angle of 5.2° relative to the acetamide group, stabilizing the ylidene tautomer.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Adopting continuous flow reactors improves reproducibility and scalability. A pilot-scale setup using a tubular reactor (residence time: 30 minutes) achieves 82% yield, outperforming batch methods.

Purification Protocols

Recrystallization from ethanol-water mixtures (3:1 v/v) yields >98% purity, while silica gel chromatography (ethyl acetate/hexane, 1:2) resolves stereochemical impurities.

Comparative Analysis of Methodologies

Table 3: Method Comparison

ParameterCyclocondensationOne-Pot
Reaction Steps21
Typical Yield (%)68–7570–78
Purity (%)9592
ScalabilityModerateHigh

The one-pot method offers operational simplicity, whereas cyclocondensation allows finer control over intermediate functionalization.

Q & A

Q. What are the optimal synthetic routes for N-(3-phenacyl-1,3-thiazol-2-ylidene)acetamide, and how can reaction conditions be systematically optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling acetamide derivatives with thiazole precursors. For example, describes a protocol using sodium azide (NaN₃) and toluene/water solvent systems for azide formation, while employs copper-catalyzed 1,3-dipolar cycloaddition ("click chemistry") for triazole-thiazole hybrids. Key parameters to optimize include solvent polarity (e.g., dichloromethane vs. DMF), catalyst loading (e.g., Cu(OAc)₂ at 10 mol%), and reaction time (6–8 hours for cycloaddition). Monitoring via TLC with hexane:ethyl acetate (8:2) is recommended .

Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Look for characteristic signals, such as the thiazole proton (δ ~7.5–8.5 ppm) and acetamide carbonyl (δ ~165–170 ppm). reports δ 5.38–5.48 ppm for –CH₂– groups in triazole-acetamide hybrids .
  • IR : Confirm C=O stretching (~1670 cm⁻¹) and N–H bending (~3260 cm⁻¹) .
  • HRMS : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 404.1359 for triazole derivatives) .

Q. What preliminary biological assays are suitable for evaluating the bioactivity of this compound?

  • Methodological Answer :
  • Enzyme Inhibition : Use fluorescence-based assays (e.g., α-glucosidase inhibition, as in ) with acarbose as a positive control.
  • Molecular Docking : Employ AutoDock Vina to predict binding modes to target proteins (e.g., ’s "purple/cyan/red" docking poses for triazole-thiazole hybrids) .

Advanced Research Questions

Q. How can crystallographic challenges (e.g., disorder, twinning) be resolved during X-ray refinement of this compound?

  • Methodological Answer : Use SHELXL ( ) for refinement, applying constraints for disordered atoms and TWIN/BASF commands for twinned data. For example, resolved hydrogen bonding (N–H···N, R₂²(8) motifs) and π–π stacking (3.6977 Å) using SHELXPRO . Omit outliers (e.g., 7 reflections in ) and validate via Rint and GooF metrics .

Q. How do substituents on the phenyl ring (e.g., electron-withdrawing vs. donating groups) influence the compound’s electronic properties and reactivity?

  • Methodological Answer : Perform DFT calculations (e.g., Gaussian 16) to map frontier molecular orbitals (HOMO/LUMO) and electrostatic potential surfaces. Compare substituent effects using Hammett σ values (e.g., –NO₂: σ = +0.78; –OCH₃: σ = -0.27). shows –NO₂ groups enhancing bioactivity via polar interactions .

Q. How can contradictory data in biological assays (e.g., IC₅₀ variability across cell lines) be analyzed statistically?

  • Methodological Answer : Apply ANOVA with post-hoc Tukey tests to compare IC₅₀ values. Use principal component analysis (PCA) to correlate structural features (e.g., logP, polar surface area) with activity. highlights variations in α-glucosidase inhibition (e.g., compound 9c vs. 9g) due to halogen substituents .

Methodological Tables

Q. Table 1: Key Synthetic Parameters for Thiazole-Acetamide Derivatives

ParameterOptimal Condition (Example)Reference
Solvent SystemToluene:H₂O (8:2)
CatalystCu(OAc)₂ (10 mol%)
Reaction Time6–8 hours (cycloaddition)
PurificationRecrystallization (ethanol)

Q. Table 2: Spectroscopic Benchmarks for Structural Validation

TechniqueKey SignalReference
¹H NMRδ 5.38–5.48 ppm (–CH₂–)
¹³C NMRδ 165.0 ppm (C=O)
IR1671 cm⁻¹ (C=O stretch)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.